Ethyl 11-hydroxyundecanoate
Description
Structure
3D Structure
Properties
CAS No. |
6149-49-1 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
ethyl 11-hydroxyundecanoate |
InChI |
InChI=1S/C13H26O3/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h14H,2-12H2,1H3 |
InChI Key |
CMZVCJUONJKRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCO |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 11 Hydroxyundecanoate
Direct Esterification Approaches to Ethyl 11-Hydroxyundecanoate
Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. This is a common and straightforward method for producing this compound.
Conventional Esterification of 11-Hydroxyundecanoic Acid with Ethanol (B145695)
The conventional synthesis of this compound is achieved through the Fischer esterification of 11-hydroxyundecanoic acid with ethanol. This reaction is typically performed under acidic conditions, which catalyze the reaction. fiveable.me The process is reversible, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of one reactant, usually the alcohol, or to remove the water as it is formed. fiveable.me
Catalytic Systems in Esterification of 11-Hydroxyundecanoic Acid
Various catalytic systems have been developed to improve the efficiency and yield of the esterification of 11-hydroxyundecanoic acid. These catalysts can be broadly classified as homogeneous and heterogeneous catalysts.
Homogeneous catalysts, such as sulfuric acid, are effective but can be difficult to separate from the reaction mixture. fiveable.me To overcome this, solid acid catalysts have been explored. For instance, a macroporous polymeric acid catalyst has been shown to effectively catalyze the direct esterification of carboxylic acids and alcohols at moderate temperatures (50 to 80°C) without the need for water removal, resulting in high yields of the corresponding esters. organic-chemistry.org
Other catalytic systems include the use of hafnium (IV) compounds, such as hafnium chloride (IV), which have demonstrated excellent catalytic activity for the direct condensation of equimolar amounts of carboxylic acids and alcohols. google.com Additionally, organocatalysts, like new sulfur(IV)-based systems, have been designed for the direct esterification of carboxylic acids and alcohols under redox-neutral conditions. rsc.org
| Catalyst System | Reaction Conditions | Yield | Reference |
| Macroporous Polymeric Acid | 50-80°C, no water removal | High | organic-chemistry.org |
| Hafnium Chloride (IV) | Room temperature to reflux | Up to 99% | google.com |
| Sulfur(IV)-based Organocatalyst | Not specified | Not specified | rsc.org |
Indirect Synthetic Routes to this compound
Indirect routes to this compound involve multi-step syntheses starting from precursors other than 11-hydroxyundecanoic acid. These methods offer alternative pathways that can be advantageous depending on the availability and cost of the starting materials.
Hydroboration-Oxidation of Unsaturated Ethyl Esters (e.g., Ethyl Undecenoate)
A common indirect method for the synthesis of this compound is the hydroboration-oxidation of ethyl undecenoate. This two-step process first involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) (BH3-THF) or N,N-Dimethylaniline borane (DMAB), across the double bond of the unsaturated ester. derpharmachemica.comaakash.ac.in This reaction proceeds with anti-Markovnikov regioselectivity, meaning the boron atom attaches to the less substituted carbon of the double bond. aakash.ac.innumberanalytics.com
The subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide (H2O2) in the presence of a base, replaces the boron atom with a hydroxyl group, yielding the desired this compound. numberanalytics.com The use of ultrasound has been shown to mediate this reaction efficiently, leading to good yields in shorter reaction times. derpharmachemica.com A study using N,N-Dimethylaniline borane (DMAB) under sonication reported a 98% yield for the synthesis of Ethyl-11-hydroxy undecanoate from ethyl undecenoate. derpharmachemica.com
| Reagent | Conditions | Yield | Reference |
| N,N-Dimethylaniline borane (DMAB) | Sonication | 98% | derpharmachemica.com |
Derivations from 11-Haloundecanoic Acids
This compound can also be synthesized from 11-haloundecanoic acids, such as 11-bromoundecanoic acid. One approach involves the conversion of the 11-haloundecanoic acid to the corresponding 11-hydroxy derivative using a base, followed by esterification with an aliphatic alcohol to produce the alkyl 11-hydroxyundecanoate. google.com Another strategy involves the Williamson etherification synthesis, where a derivative of 11-bromoundecanoic acid, such as 11-bromoundecanoic acid hexylamide, is reacted with a compound like ethyl 4-hydroxybenzoate. mdpi.com
Hydrogenation and Hydrolysis Routes from Bioenzymatically Derived Precursors
With a growing emphasis on sustainable chemistry, bio-based routes to chemical intermediates are gaining importance. This compound can be derived from renewable resources like castor oil. Ricinoleic acid, the main component of castor oil, can be converted through a chemoenzymatic process to 11-hydroxyundecanoic acid. rsc.org This process involves the biotransformation of ricinoleic acid into an ester intermediate, followed by chemical reduction of the double bond and hydrolysis of the ester to yield 11-hydroxyundecanoic acid. rsc.org This acid can then be esterified to produce this compound.
Furthermore, (Z)-11-hydroxyundec-9-enoic acid, which can be produced from the biotransformation of ricinoleic acid, can be hydrogenated to 11-hydroxyundecanoic acid. researchgate.netresearchgate.net This saturated hydroxy acid is then available for esterification to the ethyl ester.
Green Chemistry Considerations in this compound Synthesis
Green chemistry principles are increasingly influencing the synthesis of organic compounds, including this compound. pandawainstitute.com The focus is on waste prevention, the use of safer solvents, improved energy efficiency, and the utilization of renewable raw materials. pandawainstitute.comresearchgate.net
The adoption of eco-friendly reaction conditions is a cornerstone of green chemistry, aiming to reduce the use of hazardous materials and minimize energy consumption. pandawainstitute.comimist.ma For the synthesis of this compound and related compounds, several innovative techniques have been explored.
One promising approach involves the use of biocatalysis . Enzymes, such as lipases, can catalyze esterification and transesterification reactions under mild conditions, often in solvent-free systems or aqueous media. mdpi.commdpi.comrsc.org This avoids the need for harsh temperatures, pressures, and toxic catalysts that are common in conventional chemical syntheses. mdpi.com For instance, lipases have been successfully used to produce various esters, demonstrating their potential for the synthesis of this compound. mdpi.comnih.gov The use of immobilized enzymes further enhances sustainability by allowing for catalyst recycling and reuse over multiple reaction cycles. mdpi.com
Ultrasound-mediated synthesis is another green technique that can be applied. derpharmachemica.comencyclopedia.pub Sonication provides mechanical energy to the reaction mixture, which can lead to shorter reaction times, milder conditions, and improved yields. derpharmachemica.com A study on the hydroboration of unsaturated esters using an amine-borane complex under ultrasound irradiation demonstrated a rapid and efficient method with excellent control over the reaction's regiochemistry. derpharmachemica.com This method offers advantages such as ease of recovery and recycling of the amine, making it an environmentally friendly process. derpharmachemica.com
The selection of green solvents is also a critical aspect of eco-friendly reaction conditions. orientjchem.org Traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. pandawainstitute.comimist.ma Green alternatives include water, supercritical fluids like carbon dioxide, ionic liquids, and bio-based solvents such as ethanol and ethyl lactate. orientjchem.org Reactions conducted in aqueous media, where possible, significantly reduce the environmental footprint of a chemical process. imist.ma
Table 1: Comparison of Conventional vs. Eco-Friendly Reaction Conditions
| Parameter | Conventional Methods | Eco-Friendly Methods |
|---|---|---|
| Catalyst | Strong acids, toxic metal catalysts | Biocatalysts (e.g., lipases), recyclable catalysts |
| Solvent | Volatile organic solvents (e.g., dichloromethane, toluene) | Green solvents (e.g., water, ethanol, supercritical CO2), solvent-free systems |
| Temperature | Often high temperatures required | Mild temperatures (room temperature to moderate heat) |
| Pressure | Can require high pressure | Atmospheric pressure |
| Byproducts | Often produces hazardous waste | Minimizes waste, byproducts are often non-toxic |
The shift from fossil fuel-based feedstocks to renewable resources is a fundamental goal of green chemistry. reagent.co.ukheraeus-precious-metals.com Renewable feedstocks, such as biomass, are derived from natural sources that can be replenished, offering a sustainable alternative to finite petrochemicals. reagent.co.ukscoular.com
The primary renewable feedstock for the synthesis of this compound is undecylenic acid , which is derived from the pyrolysis of castor oil. chemicalbook.com Castor oil itself is obtained from the seeds of the castor bean plant (Ricinus communis), a non-food crop that can be grown on marginal lands. reagent.co.uk This makes undecylenic acid a bio-based and sustainable starting material.
Other potential renewable feedstocks for producing similar long-chain hydroxy esters include other fatty acids derived from various plant oils and animal fats. frontiersin.org Research is ongoing to develop efficient and economically viable methods for converting these renewable resources into valuable chemicals like this compound. heraeus-precious-metals.com
Table 2: Examples of Renewable Feedstocks and their Potential for Chemical Synthesis
| Feedstock | Source | Potential Chemical Products |
|---|---|---|
| Castor Oil | Ricinus communis seeds | Undecylenic acid, 11-Hydroxyundecanoic acid |
| Biomass (e.g., wood, agricultural residues) | Plants | Sugars, lignin, which can be converted to various platform chemicals |
| Vegetable Oils (e.g., soybean, rapeseed) | Various crops | Fatty acids, glycerol (B35011) |
| Algae | Aquatic microorganisms | Lipids, carbohydrates |
Chemical Transformations and Derivatization of Ethyl 11 Hydroxyundecanoate
Reactions Involving the Hydroxyl Functional Group
The terminal hydroxyl group is a primary alcohol, making it susceptible to a range of reactions common to this functional class, including oxidation, substitution, and other functional group interconversions.
Oxidation Reactions to Oxo-Esters or Dicarboxylic Acid Derivatives
The primary alcohol of ethyl 11-hydroxyundecanoate can be oxidized to form either an aldehyde (an oxo-ester) or a carboxylic acid. wikipedia.org Further oxidation can lead to dicarboxylic acid derivatives. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. chemistrysteps.combyjus.com Strong oxidizing agents typically convert the primary alcohol directly to a carboxylic acid, while milder reagents can be used to stop the reaction at the aldehyde stage. chemistrysteps.comlibretexts.org
Selective oxidation is crucial to isolate the desired product, be it the aldehyde or the carboxylic acid.
To Aldehydes (Oxo-esters): Milder oxidizing agents are employed to prevent over-oxidation to the carboxylic acid. libretexts.org Pyridinium chlorochromate (PCC) is a common reagent for this transformation, converting primary alcohols to aldehydes efficiently. libretexts.org Another selective method involves using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with an oxidant like calcium hypochlorite, which allows for controlled oxidation under mild conditions. researchgate.net The reaction must be performed in the absence of water to prevent the formation of an aldehyde hydrate (B1144303), which would be further oxidized. wikipedia.org
To Carboxylic Acids (Dicarboxylic Acid Derivatives): Stronger oxidizing agents are required to convert the primary alcohol to a carboxylic acid. Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, is a classic and effective method for this transformation. chemistrysteps.com Potassium permanganate (B83412) (KMnO₄) is another powerful oxidant that efficiently converts primary alcohols to carboxylic acids. wikipedia.org Biocatalytic methods using enzymes like flavoprotein alcohol oxidase have also been shown to selectively oxidize diols to hydroxy acids or lactones, representing a greener approach. nih.gov In some cases, a two-step process is used where the alcohol is first oxidized to an aldehyde and then subsequently oxidized to the carboxylic acid. wikipedia.org
Table 1: Selective Oxidation Reagents for this compound
| Target Product | Reagent | Conditions | Product Name |
|---|---|---|---|
| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) | Ethyl 11-oxoundecanoate |
| Aldehyde | TEMPO / Ca(OCl)₂ | Mild, room temperature | Ethyl 11-oxoundecanoate |
| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Aqueous acid | 10-(Ethoxycarbonyl)decanoic acid |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 10-(Ethoxycarbonyl)decanoic acid |
The mechanisms of alcohol oxidation generally involve two key stages. masterorganicchemistry.com First, the alcohol's oxygen atom coordinates with the oxidizing agent (e.g., chromium in Jones reagent), forming an intermediate such as a chromate (B82759) ester. chemistrysteps.comlibretexts.org This step effectively turns the hydroxyl group into a good leaving group. masterorganicchemistry.com
The second stage is typically an elimination reaction, often resembling an E2 mechanism. chemistrysteps.commasterorganicchemistry.com A base (which can be water or another species in the reaction mixture) removes a proton from the carbon atom bearing the hydroxyl group (the α-carbon). libretexts.org Simultaneously, the electrons from the C-H bond shift to form a new carbon-oxygen double bond (C=O), and the leaving group (the reduced oxidant) departs. masterorganicchemistry.com For the oxidation to proceed, the presence of a hydrogen atom on the α-carbon is essential. byjus.com
In the case of strong oxidants in aqueous media, the initially formed aldehyde can become hydrated to form a gem-diol (aldehyde hydrate). wikipedia.org This hydrate has C-H bonds that can be further oxidized by the same mechanism, leading to the carboxylic acid. chemistrysteps.commasterorganicchemistry.com
Nucleophilic Substitution Reactions at the Hydroxyl Center (e.g., Tosylation, Azidation)
The hydroxyl group itself is a poor leaving group (hydroxide ion, OH⁻), which limits its utility in direct nucleophilic substitution reactions. libretexts.org To facilitate substitution, the -OH group must first be converted into a better leaving group.
Tosylation: A common strategy is to convert the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate group (-OTs) is an excellent leaving group because its negative charge is stabilized by resonance. Once formed, ethyl 11-(tosyloxy)undecanoate can readily undergo Sₙ2 reactions with a variety of nucleophiles.
Azidation: Following tosylation, the tosylate can be displaced by an azide (B81097) ion (N₃⁻), typically from sodium azide (NaN₃), to form ethyl 11-azidoundecanoate. This reaction is a key step in introducing a nitrogen-containing functional group.
Table 2: Nucleophilic Substitution Pathway
| Step | Reactant | Reagent(s) | Product | Leaving Group |
|---|---|---|---|---|
| 1. Activation | This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | Ethyl 11-(tosyloxy)undecanoate | -OH (converted) |
Functional Group Interconversions Leading to Amino-Undecanoate Esters
The synthesis of amino-undecanoate esters from this compound is a multi-step process that builds upon the reactions described above. A common and effective route is the reduction of the azide derivative.
The ethyl 11-azidoundecanoate, synthesized via tosylation and subsequent azidation, can be reduced to the corresponding primary amine, ethyl 11-aminoundecanoate. This reduction can be achieved using several methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or with reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a versatile method for converting a terminal hydroxyl group into a terminal amino group, yielding a valuable amino acid ester.
Reactions Involving the Ester Functional Group
The ethyl ester group of this compound can also undergo characteristic reactions, primarily nucleophilic acyl substitution. libretexts.org
Hydrolysis: The most common reaction of the ester group is hydrolysis, which is the cleavage of the ester bond by water. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.orgsolubilityofthings.com
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. libretexts.org The reaction is performed by heating the ester with excess water in the presence of a strong acid catalyst (e.g., H₂SO₄). It is a reversible equilibrium process that yields 11-hydroxyundecanoic acid and ethanol (B145695). libretexts.org
Base-Catalyzed Hydrolysis (Saponification): When hydrolyzed with a strong base like sodium hydroxide (B78521) (NaOH), the reaction is irreversible and goes to completion. libretexts.org The products are an alcohol (ethanol) and the carboxylate salt of the acid (sodium 11-hydroxyundecanoate). libretexts.orglibretexts.org Subsequent acidification is required to obtain the free 11-hydroxyundecanoic acid.
Transesterification: This process involves the reaction of the ester with a different alcohol in the presence of an acid or base catalyst. The alkoxy group of the original ester is exchanged with the alkoxy group of the new alcohol. For example, reacting this compound with methanol (B129727) would yield mthis compound and ethanol.
Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org In the case of this compound, this would convert the ester function into a primary alcohol, resulting in undecane-1,11-diol. The reaction proceeds via an aldehyde intermediate. libretexts.org
Transesterification Processes of this compound
Transesterification is a fundamental process for modifying the ester group of this compound, involving the exchange of its ethyl group with another alkyl group from an alcohol. This reaction can be catalyzed by acids, bases, or enzymes, with the equilibrium being driven by factors such as the removal of a product or the use of a large excess of the reactant alcohol. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com This process is reversible and is typically performed using an excess of the desired alcohol to shift the equilibrium towards the product. For instance, reacting this compound with methanol in the presence of a catalyst like sulfuric acid would yield mthis compound. While specific studies on this compound are not abundant, the general mechanism is well-established for similar long-chain esters. researchgate.net
Base-Catalyzed Transesterification: In the presence of a strong base, an alkoxide is generated from the alcohol, which then acts as a potent nucleophile. masterorganicchemistry.com This alkoxide attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the new ester and ethoxide. This method is generally faster than acid-catalyzed transesterification but can be complicated by saponification if water is present.
Enzymatic Transesterification: Lipases are widely used as biocatalysts for transesterification reactions under mild conditions, offering high selectivity and reducing the formation of byproducts. nih.govresearchgate.net The enzyme first reacts with the ester to form an acyl-enzyme intermediate, which then reacts with the new alcohol to yield the transesterified product. Lipases like Candida antarctica lipase (B570770) B (CALB) are effective for such transformations. For example, the transesterification of ethyl butyrate (B1204436) with 1-butanol (B46404) has been demonstrated using CALB, achieving significant conversion. researchgate.net Similar principles would apply to the transesterification of this compound with various alcohols. The use of tert-butanol (B103910) as a solvent can also ameliorate the negative effects of excess alcohol on the enzyme. nih.gov
Table 1: Representative Conditions for Transesterification of Esters This table presents data from studies on similar esters to illustrate typical reaction conditions, as specific data for this compound is not readily available.
| Ester Substrate | Alcohol | Catalyst | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl heptanoate | Methyl alcohol | Porous phenolsulphonic acid—formaldehyde resin (PAFR) | 80 °C, 24 h | 93% | researchgate.net |
| Rapeseed oil (triglycerides) | Methanol | Novozym 435 | 40 °C, 24 h, with tert-butanol | 76.1% conversion | nih.gov |
| Beef tallow (B1178427) (triglycerides) | 1-Butanol | Supercritical conditions | 360 °C | Lower than with ethanol or iso-butanol | mdpi.com |
Hydrolysis of the Ester Moiety to 11-Hydroxyundecanoic Acid
The hydrolysis of the ethyl ester group in this compound yields 11-hydroxyundecanoic acid, a valuable precursor for various polymers and macrocycles. This transformation can be achieved through acid-catalyzed, base-catalyzed (saponification), or enzymatic methods.
Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and involves heating the ester with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. wikipedia.org The reaction is an equilibrium process, and the use of excess water drives it toward the formation of the carboxylic acid and ethanol. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis (Saponification): Saponification is the hydrolysis of an ester using a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide. jk-sci.comalgoreducation.com The reaction is essentially irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is no longer reactive towards the alcohol. masterorganicchemistry.com Subsequent acidification of the reaction mixture is necessary to obtain the free 11-hydroxyundecanoic acid.
Enzymatic Hydrolysis: Lipases can also effectively catalyze the hydrolysis of esters under mild pH and temperature conditions. This method offers high specificity and avoids the harsh conditions of acid or base catalysis. A chemo-enzymatic process starting from ricinoleic acid has been developed to produce 11-hydroxyundecanoic acid, which includes an ester hydrolysis step. rsc.orgewha.ac.kr
Table 2: Conditions for the Hydrolysis of Esters This table includes general conditions for ester hydrolysis and specific examples for related compounds, as detailed data for this compound is limited.
| Reaction Type | Reagents and Conditions | Products | Key Features | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Excess H₂O, strong acid catalyst (e.g., H₂SO₄), heat | 11-Hydroxyundecanoic acid + Ethanol | Reversible equilibrium reaction | wikipedia.orglibretexts.org |
| Base-Catalyzed Hydrolysis (Saponification) | Stoichiometric strong base (e.g., NaOH), heat, followed by acid workup | Sodium 11-hydroxyundecanoate + Ethanol, then 11-Hydroxyundecanoic acid | Irreversible reaction | masterorganicchemistry.com |
| Chemo-enzymatic Synthesis (including hydrolysis) | Chemical reduction followed by hydrolysis from an ester intermediate derived from ricinoleic acid | 11-Hydroxyundecanoic acid | Mild reaction conditions | rsc.orgewha.ac.kr |
Modifications and Elongations of the Alkyl Chain
The long alkyl chain of this compound, and more commonly its hydrolyzed form, 11-hydroxyundecanoic acid, can be subjected to various modifications and elongations. These transformations are crucial for the synthesis of macrocyclic compounds, which are highly valued in the fragrance industry.
One of the most significant applications of 11-hydroxyundecanoic acid is its conversion into macrocyclic lactones. For instance, the renowned musk fragrance, Exaltolide® (15-pentadecanolide), can be synthesized from polyesters of 15-hydroxypentadecanoic acid, which itself can be derived from shorter-chain hydroxy acids through chain elongation processes. scentree.coscentspiracy.com A common strategy involves the intramolecular cyclization of ω-hydroxy acids. For example, 11-hydroxyundecanoic lactone can be prepared from 11-bromoundecanoic acid, demonstrating the principle of forming macrocycles from long-chain functionalized alkanoic acids. orgsyn.org
The terminal hydroxyl group of 11-hydroxyundecanoic acid can also be converted into other functional groups. For example, it can be transformed into an amino group to produce 11-aminoundecanoic acid, a monomer used in the production of polyamide-11 (Nylon-11). researchgate.netgoogle.com This conversion represents a significant modification of the alkyl chain's terminus, expanding the range of potential derivatives.
Furthermore, 11-hydroxyundecanoic acid can be oxidized to form the corresponding dicarboxylic acid, 1,11-undecanedioic acid. rsc.orgewha.ac.kr This transformation creates a difunctional monomer that can be used in the synthesis of polyesters and polyamides.
Table 3: Examples of Alkyl Chain Modifications and Elongations
| Starting Material | Transformation | Product | Significance | Reference |
|---|---|---|---|---|
| 11-Bromoundecanoic acid | Intramolecular cyclization | 11-Hydroxyundecanoic lactone | Synthesis of macrocyclic lactones | orgsyn.org |
| 11-Hydroxyundecanoic acid | Conversion of hydroxyl to amino group | 11-Aminoundecanoic acid | Monomer for Polyamide-11 | researchgate.netgoogle.com |
| 11-Hydroxyundecanoic acid | Oxidation of the hydroxyl group | 1,11-Undecanedioic acid | Dicarboxylic acid monomer for polymers | rsc.orgewha.ac.kr |
Polymerization and Advanced Materials Applications of Ethyl 11 Hydroxyundecanoate
Ethyl 11-Hydroxyundecanoate as a Monomer for Polyester (B1180765) Synthesis
The presence of a terminal hydroxyl group and an ethyl ester functionality makes this compound a suitable monomer for polycondensation reactions, yielding aliphatic polyesters. These polymers are of significant interest due to their potential biodegradability and biocompatibility.
This compound can undergo a self-condensation reaction to form Poly(11-hydroxyundecanoate) (PHU), a linear aliphatic polyester. This polymerization is typically carried out via a transesterification process, where the hydroxyl group of one monomer attacks the ester group of another, eliminating ethanol (B145695). This reaction is often catalyzed by metal-based catalysts or enzymes at elevated temperatures to drive the reaction towards the formation of high molecular weight polymer.
The general reaction for the formation of PHU from this compound is as follows:
n HO-(CH₂)₁₀-COOEt → [-O-(CH₂)₁₀-CO-]ₙ + n EtOH
The properties of the resulting PHU, such as molecular weight, crystallinity, and thermal characteristics, are highly dependent on the polymerization conditions, including the type of catalyst, reaction temperature, and time.
Table 1: Theoretical Properties of Monomer and Resulting Polymer
| Compound | Formula | Repeating Unit | Theoretical Molecular Weight of Repeating Unit ( g/mol ) |
| This compound | C₁₃H₂₆O₃ | - | 230.34 |
| Poly(11-hydroxyundecanoate) | (C₁₁H₂₀O₂)ₙ | -O-(CH₂)₁₀-CO- | 184.28 |
Data sourced from theoretical calculations.
To tailor the properties of polyesters for specific applications, this compound can be copolymerized with other monomers. Copolymerization allows for the modification of properties such as melting point, glass transition temperature, crystallinity, and degradation rate.
Copolymerization with Lactones: Ring-opening polymerization (ROP) of lactones, such as ε-caprolactone or lactide, in the presence of this compound can lead to the formation of random or block copolymers. The hydroxyl group of this compound can act as an initiator for the ROP, resulting in the incorporation of the undecanoate units into the polyester chain.
Copolymerization with Dicarboxylic Acids and Diols: this compound can also be incorporated into polyesters through polycondensation with dicarboxylic acids (or their esters) and diols. This approach allows for the synthesis of a wide range of copolyesters with varying compositions and properties. The inclusion of the long aliphatic chain of the undecanoate monomer can impart flexibility and hydrophobicity to the resulting copolymer.
Table 2: Potential Comonomers for Copolymerization with this compound
| Comonomer Type | Example Monomers | Resulting Copolymer Type | Potential Property Modification |
| Lactones | ε-Caprolactone, Lactide | Copolyester | Increased flexibility, altered degradation rate |
| Dicarboxylic Acids | Adipic acid, Sebacic acid | Copolyester | Modified thermal properties and crystallinity |
| Diols | Ethylene glycol, 1,4-Butanediol | Copolyester | Enhanced hydrophilicity, altered mechanical properties |
Precursor in the Development of Advanced Materials
Beyond its direct use in polyester synthesis, the chemical structure of this compound makes it a valuable precursor for the creation of more complex and functional materials.
A bifunctional linker is a molecule that possesses two reactive functional groups, allowing it to connect two other molecules or entities. The hydroxyl and ester groups of this compound can be chemically modified to introduce different reactive functionalities. For instance, the hydroxyl group can be converted into an azide (B81097) or an alkyne for use in "click" chemistry, while the ester group can be hydrolyzed to a carboxylic acid, which can then be activated for coupling reactions. The long, flexible 11-carbon chain provides spatial separation between the two functional ends, which can be advantageous in applications such as drug delivery systems, bioconjugation, and surface modification.
Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and leading to the formation of a gel. While this compound itself is not a primary organogelator, its derivatives can be designed to act as such. For example, the corresponding 11-hydroxyundecanoic acid can be derivatized to form amides or ureas. These derivatives, particularly those containing hydrogen-bonding motifs, have the potential to self-assemble through non-covalent interactions like hydrogen bonding and van der Waals forces, leading to the formation of fibrous networks characteristic of organogels. The long alkyl chain is a crucial component, contributing to the van der Waals interactions necessary for self-assembly. Research on analogous structures, such as derivatives of 11-aminoundecanoic acid, has demonstrated their remarkable ability to form organogels in various organic solvents and even water. researchgate.net
Advanced Characterization and Analytical Methodologies for Ethyl 11 Hydroxyundecanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ethyl 11-hydroxyundecanoate, providing detailed information about the carbon-hydrogen framework of the molecule.
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity, and integration of these signals allow for a complete assignment of the proton structure.
The spectrum is characterized by key signals that confirm the principal functional groups. The ethyl ester moiety is identified by a quartet signal around δ 4.1 ppm, corresponding to the methylene (B1212753) protons (-OCH₂CH₃) coupled to the adjacent methyl group, and a triplet at approximately δ 1.2 ppm for the terminal methyl protons (-OCH₂CH₃). The presence of the primary alcohol is confirmed by a triplet at about δ 3.6 ppm, which corresponds to the methylene protons adjacent to the hydroxyl group (-CH₂OH). The long aliphatic chain produces a large, complex multiplet signal in the δ 1.2-1.6 ppm region. The methylene group alpha to the carbonyl function (C(=O)CH₂-) is typically observed as a distinct triplet around δ 2.3 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted for CDCl₃ solvent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~ 4.12 | Quartet (q) | 2H | -OCH₂ CH₃ |
| ~ 3.64 | Triplet (t) | 2H | HOCH₂ - |
| ~ 2.30 | Triplet (t) | 2H | -C(=O)CH₂ - |
| ~ 1.55 - 1.65 | Multiplet (m) | 4H | -C(=O)CH₂CH₂ - & HOCH₂CH₂ - |
| ~ 1.25 - 1.40 | Multiplet (m) | 12H | -(CH₂)₆- (internal methylene) |
| ~ 1.25 | Triplet (t) | 3H | -OCH₂CH₃ |
Carbon-13 (¹³C) NMR spectroscopy provides complementary information, identifying all unique carbon atoms within this compound. The spectrum is typically recorded with proton decoupling, resulting in a series of singlet peaks, each corresponding to a different carbon environment.
The carbonyl carbon of the ester group is the most deshielded, appearing at a chemical shift of approximately δ 174 ppm. The carbons directly bonded to oxygen atoms also appear in the downfield region; the methylene carbon of the ethyl group (-C H₂CH₃) is found around δ 60 ppm, and the carbon bearing the hydroxyl group (HOC H₂-) is observed near δ 63 ppm. The carbons of the long polymethylene chain resonate as a cluster of signals in the δ 25-35 ppm range. The terminal methyl carbon of the ethyl group is the most shielded, appearing at approximately δ 14 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted for CDCl₃ solvent.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 174.0 | C =O (Ester) |
| ~ 62.9 | HOC H₂- |
| ~ 60.1 | -OC H₂CH₃ |
| ~ 34.4 | -C(=O)C H₂- |
| ~ 32.8 | HOCH₂C H₂- |
| ~ 29.1 - 29.5 | -(C H₂)₆- (internal methylene) |
| ~ 25.9 | -C(=O)CH₂C H₂- |
| ~ 25.0 | HOCH₂CH₂C H₂- |
| ~ 14.3 | -OCH₂C H₃ |
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with very high precision. This technique allows for the confirmation of the elemental formula of this compound, which is C₁₃H₂₆O₃. The experimentally measured mass is compared to the theoretically calculated mass, and a close match (typically within 5 ppm) provides strong evidence for the assigned molecular formula. nih.gov
Table 3: HRMS Data for this compound (C₁₃H₂₆O₃)
| Ion Species | Calculated Exact Mass (Da) |
| [M]⁺ (Molecular Ion) | 230.18819 |
| [M+H]⁺ (Protonated) | 231.19547 |
| [M+Na]⁺ (Sodiated) | 253.17741 |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing moderately polar and thermally fragile molecules like this compound. ruc.dk This method typically generates intact molecular ions with minimal fragmentation. In positive-ion mode, the compound is readily detected as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The resulting mass-to-charge (m/z) values directly correspond to the molecular weight plus the mass of the adduct ion, providing a rapid and accurate determination of the molecular mass.
Chromatographic Separations and Purity Assessment
The isolation and purification of this compound from reaction mixtures or natural sources rely on chromatographic techniques. The assessment of its purity is crucial to ensure the quality of the final product.
For preparative scale purification, column chromatography using silica (B1680970) gel as the stationary phase is a common and effective method. A non-polar mobile phase, such as a mixture of hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate (B1210297), is typically used to elute the compound from the column, separating it from non-polar impurities and more polar byproducts.
The purity of the isolated compound is often assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov For HPLC analysis of long-chain esters, reversed-phase columns (e.g., C18) with a mobile phase like acetonitrile (B52724) and/or methanol (B129727) mixed with water are frequently employed. mdpi.com Since this compound lacks a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used. Alternatively, coupling the chromatograph to a mass spectrometer (GC-MS or LC-MS) allows for both quantification and confirmation of the identity of the main peak and any impurities present. nih.gov
Gas Chromatography (GC) Applications
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of fatty acid ethyl esters (FAEEs) like this compound. nih.govresearchgate.net This method separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. For long-chain esters, GC analysis provides critical information on purity, identity, and the quantitative presence of derivatives. researchgate.net
The analysis of this compound typically involves a high-temperature capillary column, often with a nonpolar or medium-polarity stationary phase such as dimethylpolysiloxane or (5%-phenyl)-methylpolysiloxane. nih.govnih.gov The hydroxyl group may require derivatization, for instance, through silylation, to increase volatility and prevent peak tailing, ensuring better chromatographic resolution.
Detailed Research Findings: In GC-MS analysis, the retention time of the compound is a key identifier, which is influenced by its volatility and interaction with the stationary phase. The subsequent mass spectrum provides a fragmentation pattern that can confirm the molecular structure. For this compound, characteristic fragments would include those resulting from the loss of the ethoxy group (-OCH2CH3) and cleavages along the undecanoate carbon chain. The retention times for long-chain esters generally correlate with the number of carbons in the molecule. researchgate.net The precise conditions, such as the oven temperature program, injector temperature, and carrier gas flow rate, are optimized to achieve baseline separation from reactants, solvents, and byproducts. thepharmajournal.comphytojournal.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column Type | Capillary Column (e.g., 30m x 0.25mm x 0.25µm) | Provides high-resolution separation of components. |
| Stationary Phase | (5%-Phenyl)-methylpolysiloxane or similar | Offers appropriate polarity for separating long-chain esters. nih.gov |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. thepharmajournal.com |
| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample without thermal degradation. nih.govphcogres.com |
| Oven Program | Initial temp 80-100°C, ramp at 15-30°C/min to 290°C | Separates compounds based on boiling points and polarity. nih.gov |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural identification; FID offers sensitive quantification. |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time, such as the synthesis of this compound from 11-hydroxyundecanoic acid. merckmillipore.comresearchgate.net By periodically sampling the reaction mixture and spotting it on a TLC plate, the consumption of reactants and the formation of the product can be visualized.
The separation on a TLC plate is based on the principle of differential partitioning of components between the stationary phase (typically silica gel) and the mobile phase (a solvent system). researchgate.net The more polar a compound, the more strongly it adsorbs to the polar silica gel, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds travel further up the plate with the nonpolar mobile phase, exhibiting a higher Rf value. acs.org
Detailed Research Findings: In the synthesis of this compound, the starting material, 11-hydroxyundecanoic acid, is significantly more polar than the resulting ester product due to its free carboxylic acid group. Therefore, on a silica TLC plate developed with a suitable solvent system, the product spot will appear at a higher Rf value than the starting material spot. The reaction is considered complete when the spot corresponding to the starting acid has disappeared. A co-spot, where the reaction mixture and the starting material are spotted in the same lane, is often used to confirm the identity of the spots. studylib.net The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or diethyl ether) is commonly employed. researchgate.netrochester.edu
| Parameter | Description | Expected Observation |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 | Standard polar adsorbent for separating compounds of varying polarity. |
| Mobile Phase Examples | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | The optimal ratio is determined empirically to achieve good separation (Rf values between 0.2 and 0.8). rochester.edu |
| Toluene:Ethanol (B145695) (e.g., 9:1 v/v) merckmillipore.com | ||
| Visualization | UV light (254 nm) if UV-active, or chemical stain (e.g., permanganate (B83412), iodine) | Spots of reactants and products become visible for Rf calculation. |
| Retention Factor (Rf) | Rf = (Distance traveled by spot) / (Distance traveled by solvent front) | Rf (this compound) > Rf (11-hydroxyundecanoic acid). researchgate.netacs.org |
Infrared and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are vital for the structural elucidation of this compound, providing information about the functional groups present in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by several key absorption bands that confirm its identity as a hydroxy ester. spectroscopyonline.com
The most prominent features include:
A strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically appearing in the range of 1735-1750 cm⁻¹. orgchemboulder.comresearchgate.net
A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the terminal hydroxyl group.
Two distinct bands for the C-O stretching vibrations of the ester group, which are typically found in the 1000-1300 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com
Multiple sharp peaks just below 3000 cm⁻¹ due to the C-H stretching of the long aliphatic chain. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Hydroxyl (O-H) | Stretch | 3500 - 3200 | Broad, strong |
| Alkane (C-H) | Stretch | 2960 - 2850 | Strong, sharp |
| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 | Strong, sharp orgchemboulder.com |
| Ester (C-O) | Stretch | 1300 - 1000 | Two or more strong bands orgchemboulder.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, which are typically systems of conjugated double bonds or aromatic rings.
Saturated aliphatic esters, such as this compound, lack an extensive system of conjugated π-electrons. uobabylon.edu.iq The electronic transitions available (σ → σ* and n → π*) require high energy and thus absorb light at wavelengths shorter than the typical analytical range of 200-800 nm. nih.gov Therefore, a pure sample of this compound is not expected to show significant absorbance in a standard UV-Vis spectrum. Any weak absorption observed, particularly above 250 nm, is generally attributed to the presence of impurities rather than the compound itself. nih.govstudy.com
Mechanistic and Kinetic Investigations of Ethyl 11 Hydroxyundecanoate Reactions
Catalysis in Reactions Involving Ethyl 11-Hydroxyundecanoate
The esterification and transesterification reactions inherent in the polycondensation of this compound typically require a catalyst to achieve a high degree of polymerization in a reasonable timeframe. The catalysis can be broadly categorized into homogeneous, heterogeneous, and enzymatic catalysis.
Homogeneous Catalysis
Homogeneous catalysts are soluble in the reaction medium, providing good contact with the monomer. Organometallic compounds, particularly those based on tin and titanium, are widely used for polyesterification.
The general mechanism for metal-catalyzed polyesterification involves the coordination of the catalyst to the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of another monomer. For ω-hydroxyesters like this compound, this is an intramolecularly facilitated intermolecular reaction.
Tin-Based Catalysts: Compounds like dibutyltin (B87310) oxide are effective for polycondensation. The mechanism is believed to involve the formation of a tin alkoxide intermediate with the hydroxyl end of the monomer or polymer chain. This tin alkoxide then reacts with the ester group of another monomer, facilitating the chain growth and releasing ethanol (B145695). The catalytic cycle is regenerated through these transesterification steps.
Titanium-Based Catalysts: Titanium alkoxides, such as titanium tetraisopropoxide, are also highly effective. Kinetic studies on related polyesterification reactions have shown that titanium-based catalysts can be more susceptible to hydrolytic degradation compared to some tin-based catalysts, especially under conditions with high water concentration. nih.gov However, under azeotropic conditions where water is removed, titanium catalysts can exhibit superior activity. nih.gov The mechanism is thought to proceed through coordination of the ester's carbonyl oxygen to the titanium center, activating the ester for nucleophilic attack. mdpi.com
A proposed general mechanism for a titanium-catalyzed transesterification, which is central to the polycondensation of this compound, involves the following steps:
Coordination of the ester's carbonyl oxygen to the titanium metal center.
Nucleophilic attack by a hydroxyl group from another monomer or polymer chain on the activated carbonyl carbon.
Formation of a tetrahedral intermediate.
Elimination of ethanol and regeneration of the catalyst's active site.
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, which can simplify their removal from the final polymer product. While specific studies on heterogeneous catalysis for this compound are scarce, general principles apply. Solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, can be employed. The reaction mechanism on these solid supports typically involves the protonation of the carbonyl oxygen of the ester group by an acid site on the catalyst surface, thereby activating it for nucleophilic attack by a hydroxyl group.
The use of supported metal catalysts, where a catalytically active metal is dispersed on a solid support like silica (B1680970) or alumina, is another approach. This can enhance catalyst stability and facilitate separation.
Enzymatic Catalysis in Related Systems
Enzymatic catalysis offers a green and highly selective alternative for polyester (B1180765) synthesis. Lipases, in particular, have been extensively studied for the polymerization of ω-hydroxyesters. A commonly used lipase (B570770) is Candida antarctica Lipase B (CALB), often in an immobilized form such as Novozym 435. nih.gov
The accepted reaction mechanism for lipase-catalyzed ring-opening polymerization of lactones, which is mechanistically related to the polycondensation of hydroxyesters, involves the formation of an acyl-enzyme intermediate. nih.gov In the context of this compound, the process would involve:
Acylation of the lipase's active site serine hydroxyl group by the monomer, releasing ethanol.
The hydroxyl end of another monomer or a growing polymer chain attacks the acyl-enzyme intermediate (aminolysis).
This step elongates the polymer chain and regenerates the active enzyme.
Lipase-catalyzed polymerizations are known for their high selectivity, avoiding side reactions that can occur at the high temperatures often required for conventional catalysis. nih.gov
Reaction Condition Optimization for Enhanced Selectivity and Yield
The optimization of reaction conditions is crucial for controlling the molecular weight, polydispersity, and end-group structure of the resulting polymer.
Temperature and Solvent Effects
Temperature: The reaction temperature significantly influences the rate of polymerization. For metal-catalyzed polycondensation, temperatures are typically elevated (often >180 °C) to facilitate the reaction and to effectively remove the condensation byproduct (ethanol). However, excessively high temperatures can lead to side reactions such as thermal degradation, resulting in discoloration and a decrease in molecular weight.
In enzymatic catalysis, the temperature is a critical parameter for enzyme activity and stability. Lipases generally exhibit optimal activity in a specific temperature range, often between 40 °C and 80 °C. mdpi.com Beyond this, thermal denaturation can occur, leading to a loss of catalytic activity. mdpi.com
Solvent: The choice of solvent can have a profound impact on the outcome of the polymerization. In lipase-catalyzed polycondensations of diacids and diols, the use of a solvent like diphenyl ether has been shown to yield higher molecular weight polymers compared to bulk (solvent-free) reactions. nih.gov The solvent can influence the solubility of the growing polymer chains, preventing premature precipitation and allowing for the attainment of higher molecular weights.
The polarity of the solvent is also a key factor. For enzymatic reactions, the solvent must maintain the enzyme's active conformation. The hydrogen bonding accepting ability of a solvent can dictate the rate of enzymatic catalysis, while polymer-solvent interactions govern the chain growth. nih.gov For instance, in the lipase-catalyzed polycondensation of glycerol (B35011) and sebacic acid, acetone, which has intermediate hydrogen bonding accepting ability and favorable polymer-solvent interactions, resulted in the highest molecular weight polymers. nih.gov
Below is an illustrative table showing the effect of the solvent on the molecular weight in a lipase-catalyzed polycondensation of a diacid and a diol, which demonstrates principles applicable to this compound.
| Solvent | Reaction Time (h) | Number-Average Molecular Weight (Mn) ( g/mol ) |
| Bulk (Solvent-free) | 48 | 15,000 |
| Diphenyl ether | 48 | 28,500 |
| Veratrole | 48 | 22,000 |
| Dodecane | 48 | 18,000 |
This table is illustrative and based on data for the polycondensation of adipic acid and 1,8-octanediol, as specific data for this compound was not available in the searched literature.
Reagent Stoichiometry and Addition Profiles
For the self-polycondensation of a hydroxyester like this compound, the stoichiometry of the reacting functional groups (hydroxyl and ester) is inherently balanced at 1:1 within each monomer molecule. Therefore, the primary concern is the purity of the monomer. Impurities with a single functional group can act as chain terminators, limiting the final molecular weight of the polymer.
In co-polycondensation reactions where this compound might be reacted with other monomers (e.g., diacids or diols), maintaining a precise stoichiometric balance of the reacting functional groups is critical to achieving high molecular weights, as described by the Carothers equation. A slight stoichiometric imbalance can significantly reduce the degree of polymerization.
The rate of monomer addition, or the "addition profile," is generally less critical for self-polycondensation compared to copolymerizations. However, in a continuous process, a controlled feed rate would be necessary to manage the reaction exotherm and the rate of byproduct removal.
Ultrasound-Mediated Synthesis Applications
The application of ultrasound in chemical synthesis, known as sonochemistry, has emerged as a significant process intensification strategy in organic reactions, including the esterification of carboxylic acids. This technique utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation within the reaction medium. The formation, growth, and implosive collapse of microscopic bubbles generate localized hot spots with transient high temperatures and pressures, leading to the formation of highly reactive radical species and enhanced mass transfer. These effects can dramatically accelerate reaction rates, improve yields, and allow for milder reaction conditions compared to conventional methods.
In the context of esterification, ultrasound has been shown to be a promising "green" method that can reduce energy consumption and reaction times. For instance, studies on the esterification of various fatty acids with alcohols have demonstrated a significant reduction in reaction time from hours to minutes under ultrasonic irradiation compared to conventional heating. biointerfaceresearch.com This acceleration is attributed to the enhanced mixing and increased interfacial area between the immiscible reactants, which is particularly beneficial in heterogeneous reaction systems.
While specific mechanistic and kinetic studies on the ultrasound-mediated synthesis of this compound are not extensively documented in publicly available literature, the principles derived from research on analogous long-chain fatty acid esterifications provide valuable insights. The reaction likely proceeds through the well-established Fischer-Speier esterification mechanism, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. The application of ultrasound is understood to intensify this process rather than altering the fundamental reaction pathway.
The primary role of ultrasound in this context is the enhancement of mass transfer. The cavitation bubbles generate powerful microjets and shockwaves that disrupt the boundary layers at the liquid-liquid or liquid-solid interfaces (in the case of a solid catalyst), thereby increasing the rate of diffusion of reactants and products. This is particularly relevant for the esterification of long-chain fatty acids like 11-hydroxyundecanoic acid, where mass transfer limitations can be a significant kinetic barrier.
Research on the ultrasound-assisted esterification of other fatty acids provides data that illustrates the potential benefits for the synthesis of this compound. For example, a comparative study on the synthesis of t-butyl fatty acid esters from various saturated and unsaturated fatty acids highlighted a substantial increase in reaction efficiency.
| Fatty Acid | Conventional Method Yield (%) | Ultrasound-Assisted Method Yield (%) | Conventional Method Time | Ultrasound-Assisted Method Time | Conventional Method Temperature (°C) | Ultrasound-Assisted Method Temperature (°C) |
|---|---|---|---|---|---|---|
| Capric Acid | Data not available | Data not available | 2 hours | 15 minutes | 67-70 | Room Temperature |
| Lauric Acid | Data not available | Data not available | 2 hours | 15 minutes | 67-70 | Room Temperature |
| Palmitic Acid | Data not available | Data not available | 2 hours | 15 minutes | 67-70 | Room Temperature |
| Oleic Acid | Data not available | Data not available | 2 hours | 15 minutes | 67-70 | Room Temperature |
| Undecylenic Acid | Data not available | Data not available | 2 hours | 15 minutes | 67-70 | Room Temperature |
The data from analogous reactions strongly suggest that the application of ultrasound to the synthesis of this compound would lead to similar process enhancements, namely a significant reduction in reaction time and the ability to conduct the reaction at lower temperatures, thereby reducing energy consumption and potentially minimizing side reactions.
Future Perspectives and Research Challenges in Ethyl 11 Hydroxyundecanoate Chemistry
Development of Novel Synthetic Pathways
The conventional synthesis of Ethyl 11-hydroxyundecanoate typically involves the esterification of 11-hydroxyundecanoic acid, which itself is derived from the pyrolysis of ricinoleic acid from castor oil. semanticscholar.org While effective, future research is geared towards developing more sustainable and efficient synthetic methodologies.
Biocatalytic Esterification: A significant area of development is the use of enzymatic catalysts, particularly lipases, for the esterification of 11-hydroxyundecanoic acid with ethanol (B145695). Lipase-catalyzed reactions offer several advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and reduced energy consumption, aligning with the principles of green chemistry. dss.go.thnih.gov Research into optimizing reaction parameters such as enzyme choice (e.g., immobilized lipases like Candida antarctica lipase (B570770) B), solvent systems (or solvent-free conditions), and reactant molar ratios could lead to highly efficient and sustainable production processes. unl.ptnih.gov The development of whole-cell biocatalysts also presents a promising avenue to reduce costs associated with enzyme purification.
Direct Conversion from Castor Oil Derivatives: Another research frontier is the development of one-pot or tandem catalytic systems that can directly convert castor oil derivatives, such as methyl ricinoleate, to this compound. This would streamline the production process by eliminating the need for isolating intermediate compounds. Such pathways might involve a combination of pyrolysis or cracking followed by in-situ transesterification.
| Pathway | Description | Key Research Challenges |
| Biocatalytic Esterification | Use of lipases to catalyze the esterification of 11-hydroxyundecanoic acid with ethanol. | Enzyme stability and reusability, optimizing reaction kinetics, cost of biocatalyst. |
| Direct Conversion | One-pot conversion from castor oil derivatives like methyl ricinoleate. | Catalyst design for multi-step reactions, separation of the final product from byproducts. |
Exploration of Undiscovered Chemical Transformations
The bifunctional nature of this compound makes it a versatile building block for a range of chemical transformations that remain largely unexplored.
Self-Condensation and Polymerization: The presence of both a hydroxyl and an ester group allows for self-condensation reactions to produce polyesters. nih.gov Research into the controlled polymerization of this compound could lead to the synthesis of novel bio-based polyesters with tailored properties. mdpi.com Challenges in this area include controlling the molecular weight and polydispersity of the resulting polymers and investigating the influence of different catalysts on the polymerization process. Ring-opening polymerization of macrocyclic esters derived from 11-hydroxyundecanoic acid is another promising route to high-molecular-weight polyesters. researchgate.net
Derivatization of the Hydroxyl Group: The terminal hydroxyl group can be a site for various chemical modifications to produce a range of value-added chemicals. For example, oxidation of the hydroxyl group would yield the corresponding aldehyde or carboxylic acid, which are valuable intermediates in the synthesis of fragrances, pharmaceuticals, and other specialty chemicals.
Cross-Condensation Reactions: The ester group can participate in cross-Claisen condensation reactions with other esters, leading to the formation of β-keto esters. masterorganicchemistry.comopenstax.org These compounds are important synthetic intermediates for a variety of organic molecules. Investigating the reactivity of this compound in such reactions could expand its utility as a platform chemical.
| Transformation | Potential Products | Research Focus |
| Self-Condensation/Polymerization | Bio-based polyesters | Catalyst development, control of polymer architecture and properties. |
| Hydroxyl Group Derivatization | Aldehydes, carboxylic acids, other functionalized derivatives | Selective oxidation catalysts, exploring a wider range of derivatization reactions. |
| Cross-Condensation | β-keto esters and other C-C coupled products | Reaction conditions for selective cross-condensation, exploring reaction partners. |
Integration into Sustainable Biorefinery Concepts
A conceptual biorefinery could involve the initial hydrolysis or transesterification of castor oil to produce ricinoleic acid or its methyl ester. mdpi.com Pyrolysis of this intermediate yields undecylenic acid and heptanal. semanticscholar.org The undecylenic acid can then be hydrated and esterified to produce this compound. The co-products from this process, such as glycerol (B35011) and heptanal, can also be valorized, contributing to a circular bioeconomy. scribd.com
Techno-economic analysis and life cycle assessments will be crucial to evaluate the feasibility and environmental impact of such integrated biorefineries. nih.govmdpi.comosti.govnih.govosu.edu Research challenges include optimizing the separation and purification processes for each product stream and developing efficient catalytic systems for each conversion step. The goal is to create a zero-waste process that maximizes the value derived from the castor bean feedstock. scribd.com
Advanced Material Engineering Applications
The long aliphatic chain and terminal functional groups of this compound make it an attractive monomer for the synthesis of advanced biomaterials, particularly bio-based polyesters.
Biodegradable Polyesters: Poly(11-hydroxyundecanoate), which can be synthesized from this compound through transesterification and polycondensation, is a type of polyhydroxyalkanoate (PHA). PHAs are known for their biodegradability and biocompatibility, making them suitable for applications in packaging, agriculture, and medicine. google.com Research is needed to fully characterize the physical, mechanical, and degradation properties of polyesters derived from this monomer. Copolymerization with other hydroxy acids or lactones could be explored to fine-tune the properties of the resulting materials for specific applications. mdpi.commdpi.comresearchgate.net
Functional Polymers: The hydroxyl group of this compound can be modified prior to polymerization to introduce specific functionalities into the resulting polyester (B1180765) backbone. This could lead to the development of materials with tailored properties, such as enhanced thermal stability, specific solubility, or reactive sites for further chemical modification. mdpi.com
| Application Area | Polymer Type | Key Research Directions |
| Biomedical Devices | Biodegradable polyesters and copolyesters | Biocompatibility studies, controlled degradation kinetics, drug delivery applications. |
| Sustainable Packaging | Bio-based polyesters with tailored barrier properties | Copolymerization to improve mechanical and barrier properties, lifecycle analysis. |
| Specialty Chemicals | Functionalized polymers | Synthesis of polymers with novel functionalities, exploring applications in coatings and adhesives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
